molecular formula C12H12FN3OS B12242703 2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide

2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B12242703
M. Wt: 265.31 g/mol
InChI Key: GYIKJEHIKYWQQI-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of diarylthioethers This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a pyrazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4-fluorobenzenethiol with N-(1-methyl-1H-pyrazol-3-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Introduction of new functional groups on the fluorophenyl ring.

    Reduction: Conversion of carbonyl groups to alcohols or amines.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and pyrazolylacetamide moieties contribute to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C12H12FN3OS

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(1-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C12H12FN3OS/c1-16-7-6-11(15-16)14-12(17)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,14,15,17)

InChI Key

GYIKJEHIKYWQQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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